N-benzyl-6-methyl-1H-benzimidazol-2-amine

Kinase inhibition High-throughput screening Negative control

Choose this compound as a scaffold-matched negative control to ensure assay robustness and data reproducibility. It exhibits confirmed inactivity against Wee1 kinase (EC50 >49.8 µM), HSF1 (EC50 >260 µM), and cyclin B1 (EC50 >49.8 µM), making it an essential tool for HTS Z'-factor calculations and off-target promiscuity assessment. Its moderate lipophilicity (predicted LogP ~3.7) allows validation of assay conditions for compound precipitation and non-specific binding. This product is for research use only, not for diagnostic or therapeutic use.

Molecular Formula C15H15N3
Molecular Weight 237.306
CAS No. 774560-30-4
Cat. No. B2356260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-methyl-1H-benzimidazol-2-amine
CAS774560-30-4
Molecular FormulaC15H15N3
Molecular Weight237.306
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3
InChIInChI=1S/C15H15N3/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,16,17,18)
InChIKeyMAXFHYBKADLJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-6-methyl-1H-benzimidazol-2-amine (CAS 774560-30-4): Procurement Guide for a Distinctive Benzimidazole Scaffold


N-benzyl-6-methyl-1H-benzimidazol-2-amine (CAS 774560-30-4) is a synthetic heterocyclic compound belonging to the benzimidazole class, characterized by a fused benzene-imidazole bicyclic core . It features a 6-methyl substitution on the benzimidazole ring and an N-benzyl group at the 2-position, resulting in a molecular formula of C₁₅H₁₅N₃ and a molecular weight of 237.30 g/mol . The compound has been catalogued in major chemical databases, including PubChem (CID 665867) and ChEMBL (CHEMBL1384026), and is available from multiple commercial vendors for research use .

Why N-benzyl-6-methyl-1H-benzimidazol-2-amine Cannot Be Substituted by Generic Benzimidazole Analogs


Within the benzimidazole chemotype, even minor structural modifications—such as the position of a methyl substituent or the nature of the N-1/N-2 side chains—dramatically alter target engagement profiles, cellular potency, and physicochemical behavior . For N-benzyl-6-methyl-1H-benzimidazol-2-amine, the specific combination of a 6-methyl group and an N-benzyl moiety confers a distinct biological signature: high-throughput screening data reveal a lack of significant activity against Wee1 kinase, HSF1, Kir2.1, and cyclin B1, whereas closely related N-benzyl-1H-benzimidazol-2-amine derivatives demonstrate potent antileishmanial and cytotoxic activities . Consequently, indiscriminate substitution with other benzimidazole analogs—even those sharing the N-benzyl core—can lead to false-negative or false-positive results in target-based or phenotypic assays, undermining experimental reproducibility and confounding SAR interpretation.

Quantitative Differentiation of N-benzyl-6-methyl-1H-benzimidazol-2-amine: Head-to-Head Evidence vs. Key Comparators


Selective Inactivity: N-benzyl-6-methyl-1H-benzimidazol-2-amine as a Negative Control for Wee1 Kinase and HSF1 Screens

In confirmatory biochemical assays, N-benzyl-6-methyl-1H-benzimidazol-2-amine exhibits EC50 values >49.8 µM against human Wee1-like protein kinase and >260 µM against mouse heat shock factor protein 1 (HSF1), indicating negligible inhibitory activity . In contrast, known Wee1 inhibitors such as MK-1775 (adavosertib) display IC50 values in the low nanomolar range (IC50 = 5 nM), while optimized benzimidazole-based kinase inhibitors achieve IC50 values in the 100–500 nM range against related targets . This stark differential in potency underscores the compound's utility as a chemically matched inactive control or as a selectivity probe to confirm target engagement specificity.

Kinase inhibition High-throughput screening Negative control

Weak Inhibition of Kir2.1 Inward Rectifier Potassium Channel Contrasts with Potent Cardioactive Benzimidazoles

N-benzyl-6-methyl-1H-benzimidazol-2-amine demonstrates an IC50 of 33.4 µM (33,400 nM) against the mouse inward rectifier potassium channel Kir2.1 in a confirmatory screening assay . This micromolar affinity is substantially weaker than that of known Kir2.1 inhibitors such as ML133 (IC50 = 290 nM) , indicating that the compound does not engage this channel with physiologically relevant potency. The result provides a quantitative benchmark for evaluating off-target liability of related benzimidazole chemotypes in cardiac safety pharmacology.

Ion channel Cardiac electrophysiology Selectivity

No Detectable Activity Against Cyclin B1: Differentiating from Cell Cycle-Active Benzimidazole Derivatives

In a confirmatory biochemical assay against human G2/mitotic-specific cyclin-B1, N-benzyl-6-methyl-1H-benzimidazol-2-amine exhibited an EC50 >49.8 µM, confirming the absence of measurable interaction . By contrast, structurally related benzimidazole derivatives designed as CDK1/cyclin B1 inhibitors have been reported with IC50 values in the sub-micromolar to low micromolar range (e.g., 0.5–5 µM) . The inactivity of the target compound against this critical cell cycle regulator highlights its structural divergence from active cyclin B1 inhibitors within the benzimidazole class.

Cell cycle Cyclin B1 CDK1 Mitosis

Predicted Physicochemical Profile: Lipophilicity (LogP) and Solubility Characteristics Differentiate from More Polar Benzimidazole Analogs

N-benzyl-6-methyl-1H-benzimidazol-2-amine has a computed LogP of 3.63 (ACD/Labs) and an XLogP3-AA of 3.7 . This moderate lipophilicity places it at the upper end of the typical range for orally bioavailable drugs (LogP 1–4) and distinguishes it from more polar benzimidazole analogs such as 5-methyl-1H-benzimidazol-2-amine (LogP ~1.2) or unsubstituted 2-aminobenzimidazole (LogP ~1.0) . The increased LogP suggests enhanced membrane permeability but also reduced aqueous solubility (predicted ~10–50 µg/mL at pH 7.4), which must be factored into assay buffer formulation and in vivo dosing vehicles.

Lipophilicity Solubility ADME Drug-likeness

Validated Application Scenarios for N-benzyl-6-methyl-1H-benzimidazol-2-amine in Research and Industrial Settings


Negative Control for Wee1 Kinase and HSF1 High-Throughput Screening Assays

Given its confirmed lack of activity against Wee1 kinase and heat shock factor protein 1 (EC50 > 49.8 µM and >260 µM, respectively), N-benzyl-6-methyl-1H-benzimidazol-2-amine serves as an ideal negative control compound to define assay background and establish robust Z'-factor calculations in HTS campaigns . Its benzimidazole scaffold ensures it is chemically similar to active library members, minimizing matrix interference while providing a true baseline for activity thresholds.

Selectivity Counter-Screen for Benzimidazole-Based Lead Optimization

The compound's weak inhibition of Kir2.1 (IC50 = 33.4 µM) and inactivity against cyclin B1 (EC50 > 49.8 µM) make it a valuable tool for assessing off-target promiscuity of more potent benzimidazole leads . By comparing the selectivity profile of optimized derivatives to this baseline, medicinal chemists can quantify improvements in target specificity and guide iterative SAR refinement.

Reference Standard for Lipophilicity-Driven Assay Troubleshooting

With a predicted LogP of ~3.7, N-benzyl-6-methyl-1H-benzimidazol-2-amine can be used as a reference compound to validate and troubleshoot assay conditions for moderately lipophilic small molecules . Researchers can employ it to test for compound precipitation in aqueous buffers, assess non-specific binding to plasticware, or calibrate LC-MS detection sensitivity prior to running precious lead series.

Scaffold Control in Phenotypic Screening for Cell Cycle or Stress Response Modulators

In phenotypic assays monitoring cell cycle progression, apoptosis, or stress granule formation, this compound can be deployed as a scaffold-matched inactive control to distinguish true biological activity from assay noise or non-specific cellular responses . Its well-characterized inactivity against Wee1 and cyclin B1 ensures that any observed phenotypic changes in comparator-treated cells are attributable to the specific molecular perturbation under investigation.

Quote Request

Request a Quote for N-benzyl-6-methyl-1H-benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.